

The Versatility of the Nicotinonitrile Scaffold: A Comparative Guide to its Bioactive Derivatives

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Compound of Interest

Compound Name: **5-Bromo-4-methylnicotinonitrile**

Cat. No.: **B1276637**

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For researchers, scientists, and drug development professionals, the nicotinonitrile scaffold represents a privileged structure in medicinal chemistry. While specific peer-reviewed data on the direct applications of **5-Bromo-4-methylnicotinonitrile** is limited, the broader class of nicotinonitrile derivatives has been extensively explored, yielding compounds with a wide array of biological activities. This guide provides a comparative overview of the performance of various functionalized nicotinonitrile derivatives, supported by experimental data and detailed protocols from peer-reviewed literature. Due to the absence of specific data for **5-Bromo-4-methylnicotinonitrile**, this guide focuses on closely related analogs to illustrate the potential of this chemical class.

The nicotinonitrile core, a pyridine ring substituted with a cyano group, serves as a versatile starting point for the synthesis of diverse molecular architectures. The presence of reactive sites, such as a bromo substituent, allows for the introduction of various functional groups through cross-coupling reactions, leading to the generation of libraries of compounds for biological screening.

Performance Comparison of Nicotinonitrile Derivatives

The biological activity of nicotinonitrile derivatives is highly dependent on the nature and position of their substituents. The following tables summarize the *in vitro* activity of representative compounds from different therapeutic areas, highlighting the structure-activity relationships.

As Anticancer Agents

Nicotinonitrile derivatives have shown significant potential as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines. The data below compares the cytotoxic effects of several derivatives.

Table 1: In Vitro Cytotoxicity of Nicotinonitrile Derivatives against Human Cancer Cell Lines

Compound ID	R1-Substituent	R2-Substituent	Cancer Cell Line	IC50 (μM)	Reference
Derivative A	4-methoxyphenyl	-	MCF-7 (Breast)	~5	[1][2]
Derivative B	4-methoxyphenyl	-	HCT-116 (Colon)	~5	[1][2]
Derivative C	Substituted Phenyl	Imino moiety	MCF-7 (Breast)	~1-3	[1][2]
Derivative D	Substituted Phenyl	Imino moiety	HCT-116 (Colon)	~1-3	[1][2]
5-Fluorouracil	(Standard Drug)	-	MCF-7 (Breast)	~5	[1][2]
5-Fluorouracil	(Standard Drug)	-	HCT-116 (Colon)	~5	[1][2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

As Enzyme Inhibitors

The nicotinonitrile scaffold has been successfully employed in the design of inhibitors for various enzymes implicated in disease.

Table 2: Enzyme Inhibitory Activity of Nicotinonitrile Derivatives

Compound ID	Target Enzyme	IC50 (nM)	Standard Inhibitor	Standard's IC50	Reference
Derivative E	Tyrosine Kinase	311	-	-	[1] [2]
Derivative F	Tyrosine Kinase	352	-	-	[1] [2]
Compound 1	α -glucosidase	27,090	Acarbose	40,000	[3]

IC50: The half maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of nicotinonitrile derivatives, extracted from the cited literature.

Synthesis Protocol: General Procedure for Nicotinonitrile Derivatives

A common method for the synthesis of substituted nicotinonitriles involves the reaction of hydrazoneoyl chlorides with a pyrazolo[3,4-b]pyridine-5-carbonitrile derivative.[\[1\]](#)[\[2\]](#)

Materials:

- 4-(4-methoxyphenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Appropriate hydrazoneoyl chloride
- Dioxane
- Triethylamine

Procedure:

- A mixture of the pyrazolo[3,4-b]pyridine-5-carbonitrile (1 mmol) and the appropriate hydrazoneoyl chloride (1 mmol) in dioxane (20 mL) is treated with triethylamine (0.14 mL, 1 mmol).
- The reaction mixture is heated under reflux for 4-6 hours.
- The solvent is evaporated under reduced pressure.
- The remaining solid is triturated with methanol.
- The resulting solid product is collected by filtration, washed with methanol, and recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to afford the final nicotinonitrile derivative.

Biological Assay Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines is often determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

- Human cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5×10^4 cells/well and incubated for 24 hours.
- The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
- After the incubation period, the medium is replaced with fresh medium containing MTT solution (5 mg/mL) and incubated for 4 hours.
- The formazan crystals formed are dissolved in dimethyl sulfoxide (DMSO).
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- The percentage of cell viability is calculated, and the IC₅₀ values are determined from the dose-response curves.

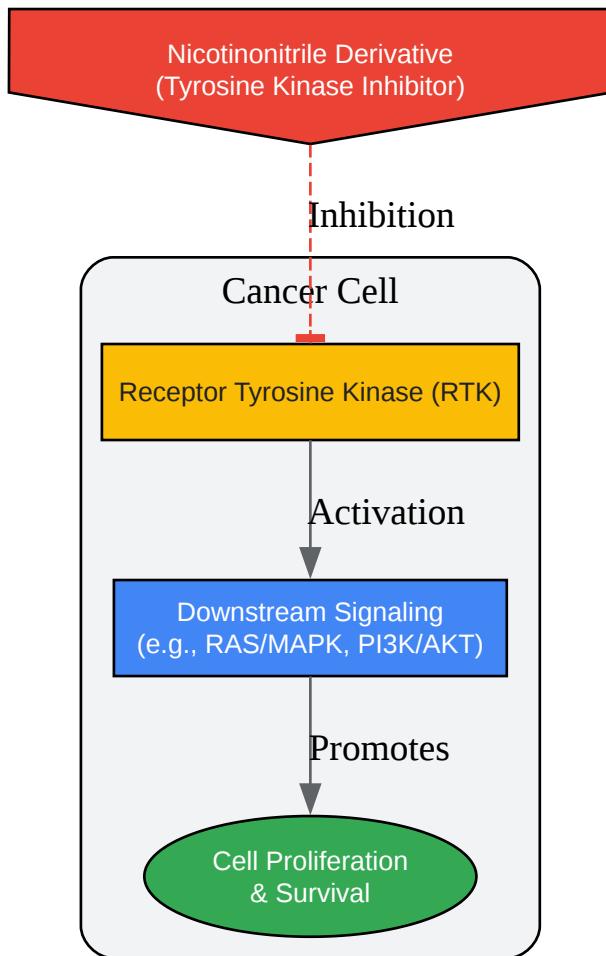
Visualizing Synthesis and Biological Pathways

Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using the DOT language, depict a general workflow for the synthesis of nicotinonitrile derivatives and a simplified signaling pathway they may inhibit.



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Caption: A generalized workflow for the synthesis of bioactive nicotinonitrile derivatives.



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Caption: Inhibition of a tyrosine kinase signaling pathway by a nicotinonitrile derivative.

Conclusion

The nicotinonitrile scaffold is a valuable platform for the development of novel therapeutic agents. While **5-Bromo-4-methylnicotinonitrile** itself lacks extensive characterization in publicly available literature, the diverse and potent biological activities of its analogs underscore the importance of this chemical class. The provided data and protocols serve as a foundation for researchers to design and synthesize new derivatives with improved efficacy and selectivity for various biological targets. Further exploration of the structure-activity relationships of substituted nicotinonitriles will undoubtedly lead to the discovery of new and effective drug candidates.

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